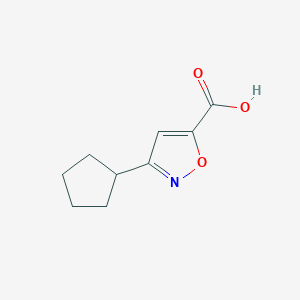
3-环戊基-1,2-恶唑-5-羧酸
描述
“3-Cyclopentyl-1,2-oxazole-5-carboxylic acid” is a chemical compound with the molecular formula C9H11NO3 . It is a type of oxazole, which is a class of organic compounds that contain a five-membered aromatic ring of three carbon atoms, one oxygen atom, and one nitrogen atom .
Synthesis Analysis
The synthesis of oxazoles, including “3-Cyclopentyl-1,2-oxazole-5-carboxylic acid”, can be achieved through various methods. One such method involves the use of task-specific phosphine ligands, palladium-catalyzed C-5 arylation of oxazoles in polar solvents . Another method involves a direct electrochemical phosphine-mediated deoxygenative [3 + 2] cycloaddition strategy, employing naturally abundant and inexpensive carboxylic acids as starting materials .Molecular Structure Analysis
The molecular structure of “3-Cyclopentyl-1,2-oxazole-5-carboxylic acid” consists of a five-membered aromatic ring (oxazole) with an attached cyclopentyl group and a carboxylic acid group . The InChI code for this compound is 1S/C9H11NO3/c11-9(12)8-5-7(10-13-8)6-3-1-2-4-6/h5-6H,1-4H2,(H,11,12) .Chemical Reactions Analysis
Oxazoles, including “3-Cyclopentyl-1,2-oxazole-5-carboxylic acid”, can undergo various chemical reactions. For instance, they can undergo direct arylation and alkenylation . They can also participate in [2 + 2 + 1] annulation of terminal alkynes, nitriles, and oxygen atoms .Physical And Chemical Properties Analysis
“3-Cyclopentyl-1,2-oxazole-5-carboxylic acid” is a powder at room temperature . Its molecular weight is 181.19 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.科学研究应用
药物化学:新化学实体的合成
3-环戊基-1,2-恶唑-5-羧酸: 是药物化学中用于合成新化学实体的宝贵中间体。 它的恶唑环是许多生物活性化合物中常见的基序,对该核心结构的修饰可以导致开发出具有潜在治疗应用的新药 .
生物活性:抗菌和抗癌剂
恶唑衍生物因其生物活性而受到研究,包括抗菌和抗癌特性。 恶唑环上的取代模式在决定这些活性方面起着至关重要的作用,使3-环戊基-1,2-恶唑-5-羧酸成为合成这些衍生物的关键起点 .
化学合成:脱羧交叉偶联反应
在化学合成中,3-环戊基-1,2-恶唑-5-羧酸可用于与芳基卤化物的脱羧交叉偶联反应。 该应用对于构建具有各种工业和医药用途的复杂分子具有重要意义 .
材料科学:杂环化合物的开发
该化合物的杂环性质使其成为开发具有特定性质材料的有趣候选者。 材料科学研究可以探索3-环戊基-1,2-恶唑-5-羧酸在创建具有独特特性的新聚合物或涂层中的应用 .
分析化学:色谱和光谱法
在分析化学中,3-环戊基-1,2-恶唑-5-羧酸的衍生物可用作色谱和光谱方法中的标准品或试剂。 这些应用对于复杂混合物的定性和定量分析至关重要 .
药理学:药物代谢研究
可以使用3-环戊基-1,2-恶唑-5-羧酸作为模型化合物来研究含恶唑药物的代谢。 了解其代谢途径可以提供对相关药物的药代动力学和药效学见解 .
环境科学:降解和毒性分析
环境科学家可以研究3-环戊基-1,2-恶唑-5-羧酸在各种生态系统中的降解行为和毒性特征。 这项研究对于评估恶唑衍生物的环境影响至关重要 .
生物化学:酶抑制研究
3-环戊基-1,2-恶唑-5-羧酸的恶唑环可以作为某些酶的抑制剂。 生物化学家可以研究其对与疾病途径相关的酶的抑制作用,有可能导致新的治疗方法 .
安全和危害
未来方向
The future directions for “3-Cyclopentyl-1,2-oxazole-5-carboxylic acid” and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry . Additionally, the development of more sustainable and efficient synthesis methods could also be a focus .
作用机制
Oxazoles
, which include 3-Cyclopentyl-1,2-oxazole-5-carboxylic acid, are a class of organic compounds that contain a five-membered aromatic ring with one oxygen atom, one nitrogen atom, and three carbon atoms . They are used in various fields, including medicinal chemistry, due to their diverse biological activities.
The mechanism of action of oxazole compounds often involves interactions with biological targets such as enzymes or receptors, leading to changes in cellular processes. The specific targets and mode of action can vary widely depending on the structure of the oxazole compound and its functional groups .
Biochemical pathways
affected by oxazole compounds can also be diverse, ranging from signal transduction pathways to metabolic pathways, depending on the specific targets of the compound .
The pharmacokinetics of oxazole compounds, including absorption, distribution, metabolism, and excretion (ADME), can be influenced by factors such as the compound’s chemical structure, formulation, route of administration, and the patient’s physiological condition .
The result of action of oxazole compounds can include therapeutic effects in treating diseases, or potentially toxic effects, depending on the compound’s targets, the dose administered, and individual patient factors .
The action environment , including factors such as pH, temperature, and the presence of other substances, can influence the stability, solubility, and bioavailability of oxazole compounds, thereby affecting their efficacy .
生化分析
Biochemical Properties
3-Cyclopentyl-1,2-oxazole-5-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to modulate the activity of certain enzymes involved in metabolic pathways. The nature of these interactions often involves binding to the active site of enzymes, thereby inhibiting or activating their function. This compound’s ability to interact with multiple biomolecules makes it a versatile tool in biochemical research .
Cellular Effects
The effects of 3-Cyclopentyl-1,2-oxazole-5-carboxylic acid on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in inflammatory responses, thereby potentially reducing inflammation. Additionally, this compound can alter cellular metabolism by influencing the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, 3-Cyclopentyl-1,2-oxazole-5-carboxylic acid exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular function. The compound’s ability to modulate enzyme activity and gene expression makes it a powerful tool in understanding molecular mechanisms in biochemistry .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Cyclopentyl-1,2-oxazole-5-carboxylic acid change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under standard laboratory conditions, it can degrade over extended periods, leading to a decrease in its efficacy. Long-term studies in vitro and in vivo have demonstrated that the compound can have sustained effects on cellular function, although these effects may diminish over time .
Dosage Effects in Animal Models
The effects of 3-Cyclopentyl-1,2-oxazole-5-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as reducing inflammation or modulating metabolic pathways. At higher doses, it can cause toxic or adverse effects. Threshold effects have been observed, where the compound’s efficacy plateaus or decreases beyond a certain dosage .
Metabolic Pathways
3-Cyclopentyl-1,2-oxazole-5-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For instance, it can influence the activity of enzymes involved in the synthesis and degradation of key metabolites. This interaction can lead to changes in metabolic flux and metabolite levels, thereby affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of 3-Cyclopentyl-1,2-oxazole-5-carboxylic acid within cells and tissues are essential for its function. The compound is transported by specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues. This distribution is crucial for the compound’s efficacy, as it needs to reach specific cellular compartments to exert its effects .
Subcellular Localization
The subcellular localization of 3-Cyclopentyl-1,2-oxazole-5-carboxylic acid is a key factor in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization is essential for the compound to interact with its target biomolecules and exert its biochemical effects .
属性
IUPAC Name |
3-cyclopentyl-1,2-oxazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c11-9(12)8-5-7(10-13-8)6-3-1-2-4-6/h5-6H,1-4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BARRKOGFPADROJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NOC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




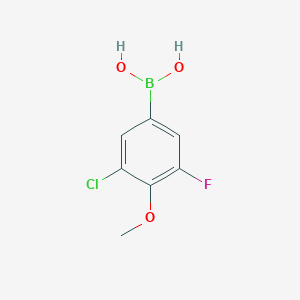

![7-Chloro-8-iodo-2-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B1456079.png)
![ethyl 7-[(E)-2-(dimethylamino)vinyl]-2-pyridin-3-yl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1456080.png)

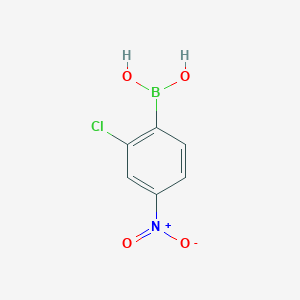
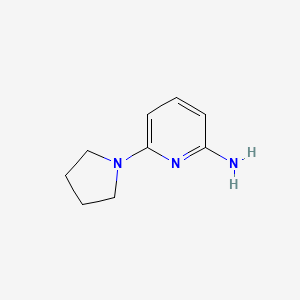
![(2-{5-[(2,5-Dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride](/img/structure/B1456088.png)
![(2-{5-[(2,4-Difluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride](/img/structure/B1456089.png)
![(2-{5-[(4-Methoxyphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride](/img/structure/B1456090.png)
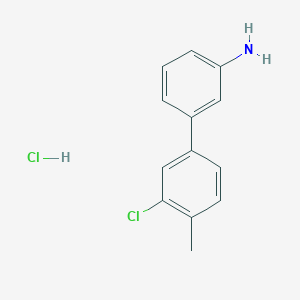

![2-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]morpholine hydrochloride](/img/structure/B1456095.png)